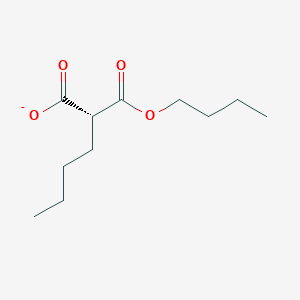
(2R)-2-(Butoxycarbonyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Butoxycarbonyl)hexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a butoxycarbonyl group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Butoxycarbonyl)hexanoate typically involves the esterification of hexanoic acid with butanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Butoxycarbonyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Butoxycarbonyl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Butoxycarbonyl)hexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of hexanoic acid and butanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(Methoxycarbonyl)hexanoate
- (2R)-2-(Ethoxycarbonyl)hexanoate
- (2R)-2-(Propoxycarbonyl)hexanoate
Uniqueness
(2R)-2-(Butoxycarbonyl)hexanoate is unique due to its specific butoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. The longer alkyl chain in the butoxycarbonyl group can influence the compound’s solubility, boiling point, and overall reactivity .
Properties
CAS No. |
924888-66-4 |
|---|---|
Molecular Formula |
C11H19O4- |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R)-2-butoxycarbonylhexanoate |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-9(10(12)13)11(14)15-8-6-4-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1/t9-/m1/s1 |
InChI Key |
YTRBXPPVQRYRSE-SECBINFHSA-M |
Isomeric SMILES |
CCCC[C@H](C(=O)[O-])C(=O)OCCCC |
Canonical SMILES |
CCCCC(C(=O)[O-])C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
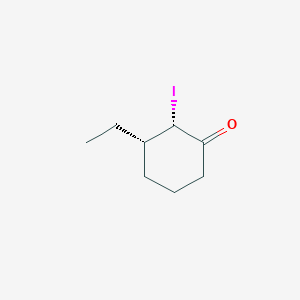
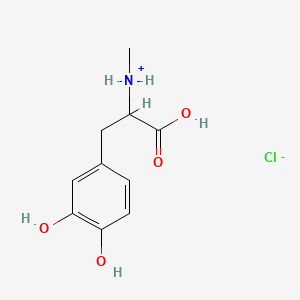

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

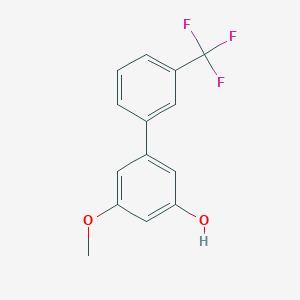
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
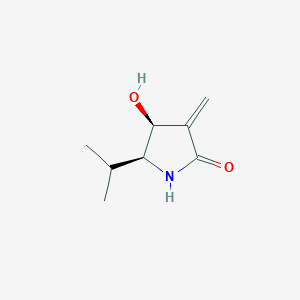
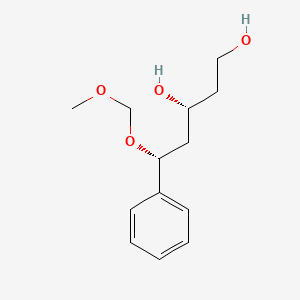
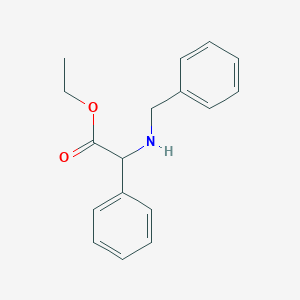

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
